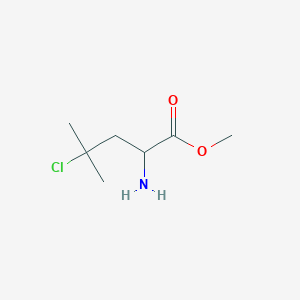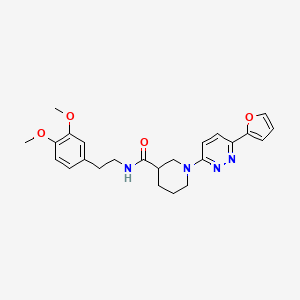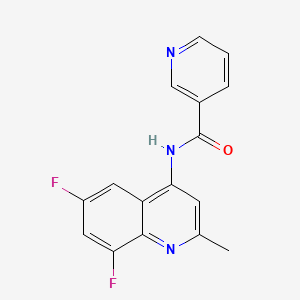![molecular formula C14H11ClFNO B2422902 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1224019-00-4](/img/structure/B2422902.png)
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11ClFNO. It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .
Synthesis Analysis
This compound was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . A solution of hydrated metal (II) chloride in hot methanol was added dropwise to a solution of the Schiff base ligand in hot methanol .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a chloro group, a fluoro group, and a methyl group . The exact structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
The compound has been used to form complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) ions . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand and M is the metal ion .Physical and Chemical Properties Analysis
The compound has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da . More detailed physical and chemical properties would require specific experimental measurements.科学的研究の応用
Molecular Docking and Fluorescence Studies
The compound has been involved in the study of Schiff base organic compounds, showcasing intriguing properties. The experimental studies reveal that these compounds exhibit significant fluorescence behavior, making them potentially useful for fluorescence applications. The molecular geometry and theoretical electronic absorption spectra have been explored through computational methods like Hartree–Fock (HF) and density functional theory (DFT). Notably, the predicted nonlinear optical properties of these compounds are higher than those of urea, suggesting potential applications in nonlinear optics. Additionally, molecular docking studies were performed to understand the interactions with carbonic anhydrase II enzyme, hinting at potential biomedical applications (Kusmariya & Mishra, 2015).
Structural and Thermal Analysis of Metal Complexes
The compound forms the basis for complex formation with metals like copper(II) and oxido-vanadium(IV). These complexes exhibit certain geometric structures and have been subjected to thermal analysis. Such studies are crucial for understanding the stability and decomposition patterns of the complexes, which could be relevant in material science and coordination chemistry (Takjoo et al., 2013).
Oxidative Polycondensation and Stability Studies
In a notable study, the oxidative polycondensation reaction conditions of a similar compound were analyzed. The findings reveal substantial yield percentages and provide insights into the molecular weight distributions of the resulting oligomers. These oligomers exhibit improved stability against thermo-oxidative decomposition compared to their monomer counterparts, which is significant for polymer science and material stability applications (Kaya & Gül, 2004).
Antibacterial and Antioxidant Activities
The compound is also a part of studies exploring the antibacterial and antioxidant properties of certain Schiff bases. These studies assess the efficacy against various bacterial strains and also evaluate the antioxidant capacities, providing a foundation for potential applications in pharmaceuticals and bioactive material development (Oloyede-Akinsulere et al., 2018).
将来の方向性
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against certain bacteria . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.
特性
IUPAC Name |
4-chloro-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGOOJVZJKKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2422819.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)

![4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2422824.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2422826.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)
![(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2422828.png)

![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)




